Ac-Dap(Boc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

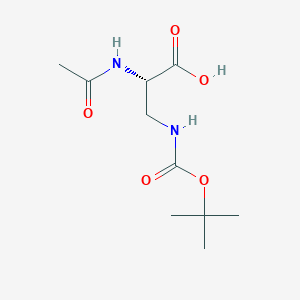

Ac-Dap(Boc)-OH is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Ac-Dap(Boc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Boc (tert-butyloxycarbonyl) group serves as a protective group that prevents unwanted reactions during synthesis, ensuring high purity and yield of the final product.

Key Features:

- Protection of Amino Groups : The Boc group protects the amino functionality during synthesis, allowing selective deprotection at the desired stage.

- Versatility : It can be incorporated into various peptide sequences, enhancing the structural diversity of synthesized peptides.

Medicinal Chemistry

In medicinal chemistry, this compound is used in the development of Antibody-Drug Conjugates (ADCs) . These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissue.

Applications in ADCs:

- Linker Functionality : this compound acts as a linker that facilitates the release of drugs upon binding to target antigens on cancer cells.

- Enhanced Stability : The dual protection from Boc and other groups enhances the stability and selectivity of ADCs during their therapeutic action.

Biochemical Research

This compound is also employed in biochemical studies to investigate enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptide sequences allows researchers to explore how modifications affect biological activity.

Research Insights:

- Studies have shown that peptides containing this compound can adopt stable helical structures, which are crucial for their biological function and interaction with biomolecules .

- Research involving this compound has provided insights into charge transfer across peptide chains, influencing the design of new materials with electronic properties .

Industrial Applications

In industrial settings, this compound is used for producing specialized chemicals and materials with unique properties. Its stability and reactivity profile make it suitable for various applications beyond pharmaceuticals.

Comparison Table of Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Boc-Dap-OH | Lacks additional protecting groups | Less stable in certain reactions |

| Fmoc-Dap(Boc)-OH | Uses Fmoc for amino protection | Different protection/deprotection conditions |

| Cbz-Dap(Z)-OH | Utilizes benzyloxycarbonyl protection | May have different reactivity profiles |

| Z-Dap-OH | Uses only Z for protection | Less effective at preventing side reactions |

Case Studies

-

Synthesis of Temporin A Analogs :

Research focused on modifying Temporin A using this compound demonstrated its potential in enhancing antibacterial activity while maintaining low toxicity levels . -

Antiproliferative Studies :

A study involving platinum(II) complexes with this compound showed promising results in antiproliferative assays against cancer cell lines, indicating its potential as a therapeutic agent . -

Peptide Assembly for Drug Development :

The use of this compound in synthesizing peptidic V1a receptor agonists highlighted its importance in developing novel therapeutic agents targeting specific receptors .

Análisis De Reacciones Químicas

Substitution Reactions

Ac-Dap(Boc)-OH participates in nucleophilic substitution reactions at its free carboxylic acid group or deprotected amino groups. Common reagents and products include:

-

Example : In peptide synthesis, the carboxylic acid group reacts with amines (e.g., amino acids) via coupling agents like HBTU to form stable amide bonds.

Deprotection Reactions

The Boc and Ac protecting groups are selectively removed under specific conditions:

-

Mechanism : Boc deprotection occurs via acid-catalyzed cleavage, while Ac removal often requires basic or hydrolytic conditions .

Conjugation Reactions

The compound’s maleimide derivative (e.g., Mal-Dap(Boc)-OH) enables thiol-specific conjugation:

-

Note : The maleimide-thiol conjugate undergoes irreversible ring-opening in aqueous media, enhancing stability for therapeutic applications .

Peptide Bond Formation

This compound is widely used in peptide synthesis, leveraging its orthogonal protection:

| Step | Reagents/Conditions | Outcome | Yield | References |

|---|---|---|---|---|

| Boc Deprotection | 50% TFA in DCM, 2 hr | Free α-amino group | >95% | |

| Coupling | DIPEA, HBTU, DMF | Incorporation into peptide chain | 85–90% |

-

Case Study : In the synthesis of Dap-containing peptides, this compound enabled selective coupling with glycine and alanine residues, achieving >90% enantiomeric purity .

Comparative Analysis of Reaction Conditions

| Parameter | Boc Deprotection | Ac Deprotection |

|---|---|---|

| Reagents | TFA, HCl/dioxane | NaOH, hydrazine |

| Time | 1–2 hr | 4–12 hr |

| Side Reactions | Minimal epimerization | Potential racemization |

| Solvent Compatibility | DCM, TFA/water | Methanol, aqueous buffers |

Propiedades

Fórmula molecular |

C10H18N2O5 |

|---|---|

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C10H18N2O5/c1-6(13)12-7(8(14)15)5-11-9(16)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t7-/m0/s1 |

Clave InChI |

KLMPZGSRHWHQKF-ZETCQYMHSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

SMILES canónico |

CC(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.